2,6-Dichloropyridine-3-boronic acid
Overview
Description
2,6-Dichloropyridine-3-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential applications in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, such as 2,6-dichloropyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions. These reactions typically use n-butyllithium as a reagent and are quenched with triisopropylborate to yield the boronic acid or ester products. The process is designed to produce a single regioisomeric product from the appropriate dihalopyridines, as described in the synthesis of related compounds .
Molecular Structure Analysis
While the specific molecular structure of 2,6-dichloropyridine-3-boronic acid is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction. For example, the structure of a pyridine dicarboxylic acid calcium boric acid hydrate was elucidated, revealing coordination of the metal atom with nitrogen and oxygen atoms, and the importance of hydrogen bonding for crystal stability . These findings suggest that similar structural analyses could be applied to 2,6-dichloropyridine-3-boronic acid to understand its crystalline properties and stability.
Chemical Reactions Analysis
Compounds like 2,6-dichloropyridine-3-boronic acid are known to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling, to produce diverse libraries of pyridines . Additionally, novel synthetic methods, such as diboration followed by 6π-electrocyclization, have been reported for the synthesis of pyridine boronic acid derivatives, indicating that 2,6-dichloropyridine-3-boronic acid could potentially be synthesized or transformed using similar strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloropyridine-3-boronic acid can be inferred from related compounds. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was optimized under specific conditions, such as low temperature and controlled pH, to achieve high yield and purity . These conditions are crucial for the stability and isolation of the boronic acid compounds, and similar parameters would likely be relevant for the synthesis and handling of 2,6-dichloropyridine-3-boronic acid.
Scientific Research Applications
Synthesis and Cross-Coupling Reactions
2,6-Dichloropyridine-3-boronic acid is integral in the synthesis of various organic compounds. It plays a key role in Suzuki cross-coupling reactions, facilitating the formation of heteroarylpyridine derivatives (Smith et al., 2008). This application is significant in creating complex organic structures, contributing to advancements in organic chemistry and materials science.
Fluorescent Chemosensors
Boronic acids, including 2,6-dichloropyridine-3-boronic acid, are utilized in developing fluorescent chemosensors for detecting biological substances. These sensors are crucial in disease prevention, diagnosis, and treatment, highlighting the importance of 2,6-dichloropyridine-3-boronic acid in biomedical research (Huang et al., 2012).
Catalysis in Organic Reactions
This compound plays a role in boronic acid catalysis, a growing area in chemical research. It has been used in highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, paving the way for creating densely functionalized cyclohexanes (Hashimoto et al., 2015). This application is critical in developing novel compounds with potential pharmaceutical and industrial applications.
Photophysical and Electrochemical Properties
2,6-Dichloropyridine-3-boronic acid derivatives exhibit unique photophysical and electrochemical properties. Studies on these derivatives, such as meso-pyridyl-BODIPYs, have shown potential in sensing applications due to their fluorescence quantum yields and stability (Ndung’u et al., 2022). This opens up new possibilities in sensor technology and materials science.
Sensing Applications
Boronic acids are increasingly used in sensing applications. Their interaction with diols and Lewis bases makes them suitable for detecting various substances, including biological molecules. The key interaction with diols extends their utility in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Macrocyclic Chemistry
2,6-Dichloropyridine-3-boronic acid contributes to the field of macrocyclic chemistry. It has been used in synthesizing tetrameric and dimeric boronates, offering insights into bond lengths, bond angles, and intermolecular interactions. This is crucial in the development of new materials and complex chemical structures (Fárfan et al., 1999).
Electrocatalysis
This compound also finds application in electrocatalysis. The interaction of boronic acids with diols and Lewis bases has made them suitable for developing electrochemical sensors for biological analytes, highlighting their role in health diagnostics and sensor technology (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLBQZAVMHEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376386 | |
Record name | 2,6-Dichloropyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-boronic acid | |
CAS RN |
148493-34-9 | |
Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloropyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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